N1-(4-chlorophenethyl)-N4,N4-diethyl-1,4-benzenediamine
Overview
Description
“N1-(4-chlorophenethyl)-N4,N4-diethyl-1,4-benzenediamine” is a complex organic compound. It likely contains a benzene ring, which is a common structure in organic chemistry, and various functional groups attached to it .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through processes like lithiation . Lithiation often involves the use of a strong base, such as t-butyllithium, to selectively remove a hydrogen atom from an organic molecule, allowing for further reactions .Scientific Research Applications
Corrosion Inhibition
A study by Wang et al. (2006) explored the theoretical application of similar organic compounds as corrosion inhibitors using density functional theory. The study provided insights into the inhibition efficiencies and reactive sites of these compounds, including a variant of benzenediamine (Wang, Hengliang et al., 2006).
Biological Activity
Saingar, Kumar, and Joshi (2011) conducted research on the synthesis of biologically active 1H-1,4-diazepines derived from reactions involving a benzenediamine-like structure. These compounds were tested for antimicrobial, antifungal, and anthelmintic activities (Saingar, S. et al., 2011).
Metal-Organic Frameworks (MOFs)
Duan et al. (2007) synthesized hybrid d10 metal complexes based on a tetracarboxylate acid including a variant of benzenediamine. These complexes showed diverse topologies and were studied for their thermal and luminescent properties (Duan, X. et al., 2007).
Photographic and Dye Industries
Phenylenediamines, a class to which N1-(4-chlorophenethyl)-N4,N4-diethyl-1,4-benzenediamine is related, have been noted for their application in the photographic and dye industries. They are used as antioxidants and antiozonants for rubbers and plastics, and their unique chemistry makes them valuable in these fields (Layer, R., 2000).
Synthesis of Organic Compounds
A study by Pennini et al. (1988) described the synthesis of benzodiazepine derivatives involving a similar compound to N1-(4-chlorophenethyl)-N4,N4-diethyl-1,4-benzenediamine, illustrating the compound's role in organic synthesis (Pennini, R. et al., 1988).
Electrochemical Applications
Kaihani, Salehzadeh, and Nematollah (2015) explored the electrochemical synthesis of N1,N4-diphenyl-2-(phenylsulfonyl)benzene-1,4-diamine derivatives. This research highlights the potential electrochemical applications of benzenediamine derivatives (Kaihani, S. et al., 2015).
Organic Light-Emitting Diodes (OLEDs)
Zhang et al. (2015) synthesized host materials for yellow phosphorescent organic light-emitting diodes (OLEDs) that included a variant of benzenediamine. These materials exhibited high thermal and morphological stability (Zhang, Song et al., 2015).
Safety And Hazards
properties
IUPAC Name |
1-N-[2-(4-chlorophenyl)ethyl]-4-N,4-N-diethylbenzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2/c1-3-21(4-2)18-11-9-17(10-12-18)20-14-13-15-5-7-16(19)8-6-15/h5-12,20H,3-4,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLJSXKJSJUXPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NCCC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorophenethyl)-N4,N4-diethyl-1,4-benzenediamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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